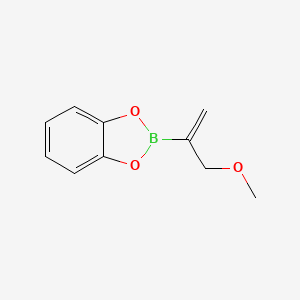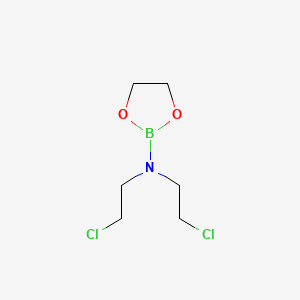
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- is a boron-containing compound with a unique structure that includes a dioxaborolane ring and a bis(2-chloroethyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the reaction of pinacolborane with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s boron-containing structure makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for their potential as anticancer agents due to their ability to interact with DNA.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This property is particularly useful in cancer therapy, where the compound can induce cell death in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with a similar dioxaborolane ring structure.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: A compound with two dioxaborolane rings attached to a pyrene core.
Uniqueness
1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- is unique due to its bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry and cancer research.
Propiedades
Número CAS |
23068-73-7 |
|---|---|
Fórmula molecular |
C6H12BCl2NO2 |
Peso molecular |
211.88 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-1,3,2-dioxaborolan-2-amine |
InChI |
InChI=1S/C6H12BCl2NO2/c8-1-3-10(4-2-9)7-11-5-6-12-7/h1-6H2 |
Clave InChI |
RBCFRJABCFKMMH-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


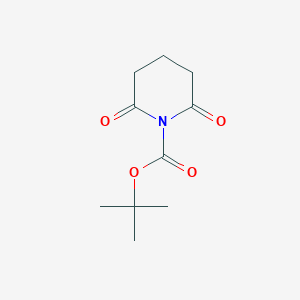


![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
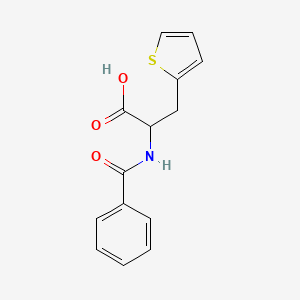
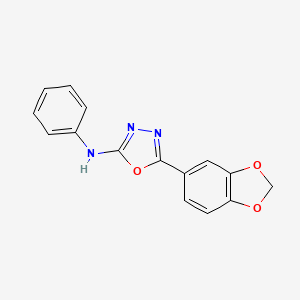
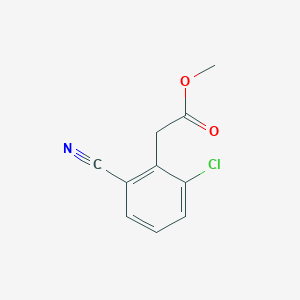
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
